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molecular formula C19H18N2O2 B047219 4,5-Diphenyl-1-(ethoxycarbonylmethyl)-pyrazole CAS No. 120982-79-8

4,5-Diphenyl-1-(ethoxycarbonylmethyl)-pyrazole

Cat. No. B047219
M. Wt: 306.4 g/mol
InChI Key: USLGFBHQKZHFDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04988725

Procedure details

When only the 4,5-diphenyl isomer is desired the following procedure is preferred. A mixture of 778 g (3.96 mol) deoxybenzoin, 580 mL (4.38 mol) of N,N-dimethylformamide dimethyl acetal, and 775 mL of methyl tert-butyl ether was refluxed for 3 hours. The reaction mixture was cooled on ice to 0°-5° C. The precipitated solid was collected by filtration, the filter cake washed with 250 mL of cold methyl tert-butyl ether twice and dried in vacuum chamber at 65° C. to afford 913 g (92%) of 3-(dimethylamino)-1,2-diphenyl-2-propen-1-one, mp 128°-133° C. A slurry of 913 g (3.64 mol) of 3-(dimethylamino)-1,2-diphenyl-2-propen-1-one in 3.4 L of absolute ethanol was treated with 618 g (4 mol) of ethyl hydrazinoacetate hydrochloride in one portion. The mixture was stirred at room temperature for 1 hour, filtered through diatomaceous earth, and the filtrate treated with 7 L of 50% aqueous ethanol with stirring. Cooling of the resultant solution to 0°-5° C. provided a white solid which was collected by filtration, washed with 250 mL of cold 50% ethanol twice and dried in vacuum at 40° C. to provide 970 g (87%) of ethyl 4,5-diphenyl-1H-pyrazole-1-acetate, mp 76°-80° C., containing none of the 3,4-diphenyl isomer detectable by GLC.
Quantity
913 g
Type
reactant
Reaction Step One
Quantity
618 g
Type
reactant
Reaction Step One
Quantity
3.4 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[N:2](C)[CH:3]=[C:4]([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)[C:5]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)=O.Cl.[NH:21]([CH2:23][C:24]([O:26][CH2:27][CH3:28])=[O:25])N>C(O)C>[C:13]1([C:4]2[CH:3]=[N:2][N:21]([CH2:23][C:24]([O:26][CH2:27][CH3:28])=[O:25])[C:5]=2[C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1 |f:1.2|

Inputs

Step One
Name
Quantity
913 g
Type
reactant
Smiles
CN(C=C(C(=O)C1=CC=CC=C1)C1=CC=CC=C1)C
Name
Quantity
618 g
Type
reactant
Smiles
Cl.N(N)CC(=O)OCC
Name
Quantity
3.4 L
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through diatomaceous earth
ADDITION
Type
ADDITION
Details
the filtrate treated with 7 L of 50% aqueous ethanol
STIRRING
Type
STIRRING
Details
with stirring
TEMPERATURE
Type
TEMPERATURE
Details
Cooling of the resultant solution to 0°-5° C.
CUSTOM
Type
CUSTOM
Details
provided a white solid which
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
washed with 250 mL of cold 50% ethanol twice
CUSTOM
Type
CUSTOM
Details
dried in vacuum at 40° C.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1C=NN(C1C1=CC=CC=C1)CC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 970 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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